molecular formula C22H16N2O2 B13740018 trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide CAS No. 33474-61-2

trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide

Cat. No.: B13740018
CAS No.: 33474-61-2
M. Wt: 340.4 g/mol
InChI Key: AADFBKFELOITOB-UHFFFAOYSA-N
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Description

trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide (CAS# 33474-61-2) is a heterocyclic compound featuring a strained aziridine ring fused to a phthalimide moiety. It is synthesized via a reaction between N-aminophthalimide and (E)-stilbene in dichloromethane, facilitated by lead tetraacetate (LTA) . The trans-configuration of the aziridine ring is critical to its reactivity and applications in organic synthesis, particularly as a precursor for N-aminoaziridines, which are valuable intermediates in medicinal chemistry . Its structure (Fig. 1) combines the planar phthalimide group with the three-membered aziridine ring, conferring unique electronic and steric properties.

Fig. 1: Structure of this compound.

Properties

CAS No.

33474-61-2

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2,3-diphenylaziridin-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)24(21)23-19(15-9-3-1-4-10-15)20(23)16-11-5-2-6-12-16/h1-14,19-20H

InChI Key

AADFBKFELOITOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N2N3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation via Diphenylvinylsulfonium Triflates and Primary Amines

A novel and convenient synthetic route to 2-arylaziridines, including trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide, involves the intermediate formation of diphenylvinylsulfonium triflates followed by reaction with primary amines and imides.

  • Step 1: Formation of Diphenylvinylsulfonium Triflates
    Diphenylvinylsulfonium triflates are prepared by reacting diphenyl sulfoxide with triflic anhydride (Tf2O), producing diphenyl sulfide ditriflate (DPSD). Styrene derivatives then react with DPSD to form diphenylstyrylsulfonium triflates.
    This step is crucial as it generates a reactive sulfonium salt intermediate that facilitates subsequent aziridine formation.

  • Step 2: Aziridine Formation by Reaction with Primary Amines
    The diphenylvinylsulfonium triflates react with primary amines such as benzylamine or tert-butylamine in solvents like DMSO at room temperature, yielding aziridinium triflates that upon workup give the corresponding 2-arylaziridines.
    The reaction proceeds via a sulfonium ylide intermediate undergoing a 1,3-prototropic shift followed by intramolecular nucleophilic substitution to form the aziridine ring and release diphenyl sulfide.

  • Step 3: Introduction of Phthalimide Group
    When potassium phthalimide is used as the nucleophile, α-phthalimidostyrenes are formed, which can be converted into the aziridine derivative this compound. The phthalimide anion adds regioselectively to the α-position of the styrenes, followed by elimination of diphenyl sulfide to yield the desired product.

Typical Experimental Conditions :

  • Solvent: DMSO
  • Temperature: Room temperature (rt)
  • Reaction time: 1 hour to 1 day depending on amine and sulfonium salt used
  • Workup: Quenching with NaOH solution, extraction with chloroform, drying, and chromatographic purification

Yields :

  • Yields of aziridines range from moderate to high (up to 90% for phthalimidostyrenes) depending on substituents and reaction conditions.

Reaction Scheme Summary :

Step Reactants Conditions Products Notes
1 Diphenyl sulfoxide + Tf2O CH2Cl2, low temp Diphenylvinylsulfonium triflates Intermediate sulfonium salts
2 Sulfonium triflate + Primary amine DMSO, rt, 1 h Aziridinium triflate intermediate Formation of sulfonium ylide
3 Aziridinium triflate + Potassium phthalimide DMSO, rt This compound Regioselective α-phthalimidation

This method was comprehensively described in the ARKIVOC 2004 publication, which provides detailed reaction conditions and mechanistic insights.

Aziridination Using N-Aminophthalimide and Phenyliodine(III) Diacetate (PIDA)

Another efficient preparation method involves the direct aziridination of olefins using N-aminophthalimide as the nitrogen source and phenyliodine(III) diacetate (PIDA) as a mild oxidant.

  • Mechanism :
    N-aminophthalimide is oxidized by PIDA to form a reactive intermediate, N-acetoxyaminophthalimide, which facilitates nitrogen transfer to the olefin to form the aziridine ring.
    The reaction proceeds under mild conditions and avoids the need for harsh reagents or high temperatures.

  • Reaction Conditions :

    • Solvent: Dichloromethane (CH2Cl2)
    • Temperature: Room temperature
    • Reaction time: 3-4 hours
    • Stoichiometry: Typically 1.5 equivalents of PIDA to 1 equivalent of N-aminophthalimide and olefin
  • Workup and Purification :
    After completion, the reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over sodium sulfate, and concentrated. The aziridine products are purified by column chromatography.

  • Yields :

    • Yield optimization studies showed yields up to 78% under optimal solvent and reagent ratios.
    • Solvent choice significantly affects yield, with dichloromethane providing the best results compared to chloroform or acetonitrile.

Representative Data Table: Optimization of Aziridination Reaction

Entry Solvent PIDA:PhthNH2 Ratio Yield (%)
1 CH2Cl2 1:1 31
2 CH2Cl2 1:1.2 44
3 CH2Cl2 1:1.5 59
4 CH2Cl2 1.5:2 78
5 CH2Cl2 1.5:1 43
6 CHCl3 1.5:2 73
7 CH3CN 1.5:1 36

This method is reported in a 2005 ARKIVOC article, highlighting mild reaction conditions and practical yields for aziridine synthesis including phthalimide-substituted aziridines.

Thermal and Oxidative Routes Involving Phthalimidonitrene Intermediates

A less common but mechanistically interesting preparation involves the generation of phthalimidonitrene intermediates from N-aminophthalimide derivatives under thermal or oxidative conditions.

  • At elevated temperatures (~80 °C), 1a-acetyl-1-phthalimido-1a,6b-dihydrobenzofuroazirine transfers phthalimidonitrene to various traps, including olefins, to form aziridine or azepine derivatives.
  • Oxidation of N-aminophthalimide with lead tetraacetate in the presence of olefins also produces aziridines, but this method is less favored due to the use of toxic heavy metals and lower selectivity.
  • These methods provide mechanistic insight but are less practical for preparative purposes compared to sulfonium salt or PIDA methods.

This approach was detailed in a 2007 study focusing on nitrene transfer chemistry and X-ray crystallographic analysis of azepine products.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Advantages Limitations
Diphenylvinylsulfonium triflates + amines Diphenylvinylsulfonium triflates, primary amines, potassium phthalimide DMSO, rt, 1 h to 1 day High regioselectivity, good yields Requires preparation of sulfonium salts
N-Aminophthalimide + Phenyliodine(III) diacetate N-Aminophthalimide, PIDA CH2Cl2, rt, 3-4 h Mild conditions, no heavy metals Moderate yields, sensitive to solvent
Thermal/Oxidative Nitrene Transfer N-Aminophthalimide derivatives, Pb(OAc)4 80 °C or oxidative conditions Provides mechanistic insight Toxic reagents, less practical

Chemical Reactions Analysis

Types of Reactions: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. Its ability to interact with biological targets and induce cell cycle arrest makes it a promising candidate for further drug development .

Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties .

Mechanism of Action

The mechanism of action of trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide involves its interaction with molecular targets, leading to various biological effects. In the context of anticancer activity, the compound is known to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure: Contains a chloro substituent at the phthalimide’s 3-position and a phenyl group at the N-position (Fig. 2).
  • Synthesis: High-purity 3-chloro-N-phenyl-phthalimide is used to prepare polyimide monomers like 3,3'-bis(N-phenylphthalimide) .
  • Key Differences:
    • The absence of the aziridine ring reduces steric strain, enhancing thermal stability for polymer applications.
    • Reactivity is dominated by the chloro group, enabling nucleophilic substitution, unlike the aziridine’s ring-opening reactions.

Fig. 2: Structure of 3-chloro-N-phenyl-phthalimide .

Triazole-Phthalimide Hybrids

  • Examples: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and derivatives .
  • Synthesis: Prepared via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes.
  • Key Differences:
    • Triazole rings enhance metabolic stability and hydrogen-bonding capacity, improving anti-diabetic and antimicrobial activities. For instance, compound 6a showed IC₅₀ values against α-glucosidase but was less potent than benzimidazole analogs .
    • Unlike the aziridine derivative, triazole-phthalimides exhibit stronger anti-inflammatory effects (e.g., 69% inhibition in carrageenan-induced inflammation models) .

Table 1: Comparison of Structural and Functional Properties

Compound Core Structure Key Substituents Primary Applications
trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide Aziridine + phthalimide 2,3-Diphenyl aziridine Organic synthesis intermediates
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Polymer synthesis
Triazole-phthalimides (e.g., 6a) Triazole + phthalimide Naphthyloxy, acetamide Anti-diabetic, anti-inflammatory

Antimicrobial Activity

  • This compound: No direct data, but related phthalimides (e.g., hydrazonoethyl-phenylisoindoline-1,3-dione 12) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi .
  • Triazole-Phthalimides: Derivatives with nitro groups (e.g., 6b, 6c) showed enhanced activity due to electron-withdrawing effects, though less potent than hydrazonoethyl derivatives .

Anti-Inflammatory Activity

  • Triazole-Phthalimides: Compounds like 4-[N-Phthalimidomethyl]-1-[4-phthalimidobutyl]-1,2,3-triazole (5c) suppressed nitric oxide (NO) production in macrophages (IC₅₀ = 8.7 μg/mL) by inhibiting iNOS expression .

Anticonvulsant Activity

  • N-Alkynyl Phthalimides: Alkinyl derivatives (e.g., compound 10) demonstrated superior activity in maximal electroshock (MES) and subcutaneous metrazol (ScMet) tests compared to phenoxyalkyl analogs .
  • This compound: Unknown anticonvulsant activity, but the strained aziridine ring may enhance blood-brain barrier penetration.

Physicochemical and Metabolic Properties

Metabolic Stability

  • This compound: Likely undergoes aziridine ring-opening metabolism, similar to thalidomide, which hydrolyzes into glutarimide and phthalimide fragments .
  • Pomalidomide Analogs: Introduction of amino groups (vs. thalidomide) increases oxidative metabolism, reducing renal excretion of parent compound (73% vs. 90% for thalidomide) .

Lipophilicity and Solubility

  • Triazole-Phthalimides: Polar triazole and acetamide groups improve aqueous solubility, aiding bioavailability .
  • Aziridine-Phthalimides: High lipophilicity from diphenyl groups may limit solubility but enhance membrane permeability .

Biological Activity

trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and insecticidal applications. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting key research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of aziridine derivatives followed by their reaction with phthalic anhydride to yield phthalimide derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

TechniqueObserved Values
1H-NMR δ 4.31 (s, 2H, NH2), δ 7.39–7.99 (m, 8H, Ar-H)
13C-NMR δ 120.02, 124.95, 165.78
IR 3389 (N-H), 1791 (C=O imide)

Insecticidal Activity

Recent studies have indicated that this compound exhibits significant insecticidal properties. Research published in MDPI highlights its effectiveness against various insect pests, suggesting a mechanism involving neurotoxic effects on target species.

Case Study: Insecticidal Efficacy
A study evaluated the insecticidal activity of this compound against common agricultural pests. The results demonstrated a mortality rate of over 80% within 48 hours of exposure at a concentration of 100 ppm.

Antimicrobial Properties

In addition to its insecticidal effects, this compound has shown promising antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 32 µg/mL
Escherichia coli 64 µg/mL
Pseudomonas aeruginosa 128 µg/mL

The proposed mechanism of action for this compound includes interference with cellular processes in insects and bacteria. It is believed to inhibit key enzymes involved in metabolic pathways, leading to cell death.

Q & A

Q. What are the primary synthetic routes for preparing trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide?

  • Methodological Answer : The compound can be synthesized via two main approaches:
  • Gabriel Synthesis : React phthalimide with potassium hydroxide to form potassium phthalimide, followed by alkylation with a suitable aziridine derivative (e.g., 2,3-diphenylaziridine) .
  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate phthalimide with aziridine moieties, enabling modular assembly of hybrid structures .
  • Ozonolysis : Intermediate steps may involve ozonolysis of allyl phthalimide derivatives to generate reactive aldehyde intermediates for subsequent aziridine coupling .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:
  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and stereochemistry; IR spectroscopy to confirm carbonyl (C=O) and aziridine (N-C) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Resolve crystal packing and spatial arrangement of the trans-configuration .

Advanced Research Questions

Q. How can researchers optimize the pharmacological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the aziridine or phthalimide rings (e.g., electron-withdrawing groups) to enhance bioactivity .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., DNA topoisomerases or antimicrobial targets) .
  • In Vitro Assays : Evaluate antimicrobial, anti-inflammatory, or anticancer activity via MIC (minimum inhibitory concentration) tests, COX-2 inhibition assays, or cytotoxicity screens .

Q. What analytical strategies resolve contradictions in reaction outcomes during hybrid phthalimide synthesis?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress using HPLC or in situ FTIR to identify side reactions (e.g., premature ring-opening of aziridine) .
  • Computational Modeling : Apply DFT calculations to predict regioselectivity in cycloaddition or alkylation steps .
  • Isotopic Labeling : Trace intermediates in multi-step syntheses (e.g., 15^{15}N-labeled aziridines) to clarify mechanistic pathways .

Q. How does this compound interact with polymeric materials under electrical aging conditions?

  • Methodological Answer :
  • Accelerated Aging Tests : Expose polymer-phthalimide composites to high-voltage stress and track dielectric loss via impedance spectroscopy .
  • Thermal Analysis : Use TGA/DSC to assess thermal stability changes induced by phthalimide additives .
  • Surface Characterization : SEM/EDS to detect microcracks or degradation patterns post-aging .

Data Analysis & Mechanistic Questions

Q. What role do solvent systems play in the regioselectivity of this compound synthesis?

  • Methodological Answer :
  • Polar Solvents : DMF or DMSO stabilize transition states in SN2 alkylation, favoring trans-configuration .
  • Nonpolar Solvents : Toluene or THF may promote aziridine ring-opening, requiring careful optimization .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions and improves yield .

Q. How can researchers validate the anti-inflammatory mechanisms of phthalimide-aziridine hybrids?

  • Methodological Answer :
  • Cytokine Profiling : Quantify TNF-α, IL-6, and COX-2 levels in macrophage cell lines (e.g., RAW 264.7) via ELISA .
  • ROS Scavenging Assays : Measure antioxidant activity using DPPH or ABTS radical scavenging tests .
  • In Vivo Models : Administer derivatives in murine inflammation models (e.g., carrageenan-induced paw edema) to correlate in vitro and in vivo efficacy .

Tables of Key Findings

Property Method Key Result Reference
Antimicrobial Activity MIC assay (S. aureus)IC50_{50} = 12.5 µg/mL for hybrid derivatives
Thermal Stability TGADecomposition onset at 220°C in polymer blends
COX-2 Inhibition Enzymatic assay75% inhibition at 50 µM concentration

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